molecular formula C13H17N3O2S B13286819 Benzyl N-(1-carbamothioylpyrrolidin-3-yl)carbamate

Benzyl N-(1-carbamothioylpyrrolidin-3-yl)carbamate

Cat. No.: B13286819
M. Wt: 279.36 g/mol
InChI Key: GZCRORZSDUHHGX-UHFFFAOYSA-N
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Description

Benzyl N-(1-carbamothioylpyrrolidin-3-yl)carbamate is a synthetic organic compound featuring a pyrrolidine core substituted with a benzyl carbamate group and a carbamothioyl moiety. The carbamothioyl group (NH2C(S)NH-) introduces sulfur into the structure, distinguishing it from conventional carbamate derivatives. This compound is likely utilized as an intermediate in pharmaceutical or agrochemical synthesis, particularly in processes requiring selective amine protection or thioamide functionalization.

Properties

Molecular Formula

C13H17N3O2S

Molecular Weight

279.36 g/mol

IUPAC Name

benzyl N-(1-carbamothioylpyrrolidin-3-yl)carbamate

InChI

InChI=1S/C13H17N3O2S/c14-12(19)16-7-6-11(8-16)15-13(17)18-9-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H2,14,19)(H,15,17)

InChI Key

GZCRORZSDUHHGX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1NC(=O)OCC2=CC=CC=C2)C(=S)N

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

Benzyl N-(1-carbamothioylpyrrolidin-3-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include potassium carbonate, alcohols, and acid chlorides . The reactions are typically carried out under heating conditions to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, transcarbamoylation reactions can yield amides when benzyl carbamates are treated with potassium carbonate in alcohols .

Mechanism of Action

The mechanism of action of Benzyl N-(1-carbamothioylpyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets and pathways. While detailed information on its exact mechanism is limited, it is known to target certain enzymes and receptors, influencing various biochemical processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare Benzyl N-(1-carbamothioylpyrrolidin-3-yl)carbamate with structurally related compounds, focusing on molecular features, synthesis, and properties:

Compound Name Molecular Formula Molecular Weight Functional Groups Physical State Key Applications/Notes
This compound (Target) C13H15N3O2S* 285.34* Benzyl carbamate, carbamothioyl, pyrrolidine Not reported Likely intermediate for drug synthesis; sulfur enhances reactivity or binding affinity.
Benzyl ((S)-4-methyl-1-oxo-1-...propan-2-yl)carbamate (27a) Complex* Not reported Benzyl carbamate, oxopyrrolidinyl, thiazole Not reported Synthesized via coupling reactions; used in bioactive molecule development.
Phenylmethyl N-[2-oxo-2-[(2,2,2-trifluoroethyl)amino]ethyl]carbamate (Formula 4) C12H13F3N2O3 296.24 Benzyl carbamate, trifluoroethylamide, ketone Not reported Intermediate in protected amine synthesis; demonstrates versatility of carbamate groups.
Benzyl methyl(pyrrolidin-3-ylmethyl)carbamate C14H20N2O2 248.33 Benzyl carbamate, methylpyrrolidine Yellow oil Handling requires 4°C storage; used in chiral chemistry; 97.4% purity.

*Estimated based on compound name and standard valency rules.

Key Comparative Insights:

Structural Variations :

  • The target compound’s carbamothioyl group replaces oxygen with sulfur compared to oxopyrrolidinyl (27a) or methylpyrrolidine (). This substitution may enhance metal-binding capacity or alter pharmacokinetics .
  • The trifluoroethylamide group in Formula 4 () introduces fluorine, improving metabolic stability and lipophilicity in drug candidates .

Synthesis Methods :

  • Benzyl carbamates are commonly synthesized via coupling reactions, as seen in 27a () and Formula 4 (). The target compound may follow similar protocols with thiourea or thioamide precursors.
  • Protecting Group Strategies : Benzyl carbamates (as in the target compound and Formula 4) offer stability under basic conditions, while tert-butyl variants () are acid-labile, enabling selective deprotection .

Physical and Stability Properties :

  • The yellow oil state of benzyl methyl(pyrrolidin-3-ylmethyl)carbamate () contrasts with likely solid-state derivatives like 27a or Formula 4. The carbamothioyl group’s impact on crystallinity remains unstudied .
  • Storage at 4°C () suggests thermal sensitivity, whereas sulfur in the target compound may necessitate inert atmospheres to prevent oxidation .

Hazard and Handling :

  • All benzyl carbamates exhibit toxicity upon ingestion or skin contact (). The carbamothioyl group may introduce additional hazards, such as sulfide-related reactivity, though specific data are lacking .

Applications :

  • Benzyl carbamates serve as intermediates in drug synthesis (e.g., protease inhibitors or kinase modulators). The target compound’s sulfur moiety could make it valuable in metalloenzyme inhibition or radiopharmaceuticals .

Biological Activity

Benzyl N-(1-carbamothioylpyrrolidin-3-yl)carbamate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and synthesizing data into informative tables.

Chemical Structure and Properties

The molecular structure of this compound can be described as follows:

  • Molecular Formula : C₁₈H₁₈N₂O₂S
  • Molecular Weight : 342.41 g/mol
  • Functional Groups : Carbamate, thioamide, and pyrrolidine.

This complex structure suggests potential interactions with various biological targets, influencing its pharmacological properties.

Antimicrobial Activity

Research indicates that derivatives of carbamate compounds exhibit significant antimicrobial properties. For example, several studies have demonstrated that structurally similar compounds show effectiveness against a range of pathogens. A study on related compounds revealed potent activity against bacteria such as Pseudomonas aeruginosa and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 0.22 to 0.88 μg/mm² .

Table 1: Antimicrobial Activity of Related Compounds

CompoundTarget PathogenMIC (μg/mm²)
2-chloro-3-(1-benzyl indol-3-yl)quinoxalineC. albicans0.22
3-(1-substituted indol-3-yl)quinoxalin-2(1H)oneB. cereus0.44
This compoundS. aureusTBD

Anticancer Activity

The anticancer potential of this compound has been explored through various in vivo and in vitro studies. For instance, related compounds have shown efficacy in suppressing tumor growth in xenograft models, indicating that this class of compounds may inhibit cancer cell proliferation effectively .

Case Study: Ovarian Cancer Xenografts

A notable case study involved the administration of a similar compound to nude mice bearing ovarian cancer xenografts, resulting in a tumor growth suppression rate of approximately 100% . This underscores the potential therapeutic applications of benzyl carbamate derivatives in oncology.

The biological activity of this compound may be attributed to its interaction with specific biological targets such as enzymes or receptors involved in cellular signaling pathways. For instance, studies on related compounds suggest that they may act as inhibitors of certain ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp), which plays a crucial role in drug resistance mechanisms .

ATPase Activity Modulation

Research has shown that some carbamate derivatives can stimulate or inhibit P-gp ATPase activity, which is critical for understanding their role in reversing multidrug resistance (MDR). Compounds that stimulate ATPase activity are often substrates for P-gp, while those that inhibit it may enhance the effectiveness of co-administered drugs by preventing their efflux .

Table 2: Effects on P-glycoprotein ATPase Activity

CompoundEffect on ATPase ActivityMechanism
This compoundTBDSubstrate/Inhibitor
TariquidarInhibitorPrevents efflux
ElacridarInhibitorPrevents efflux

Q & A

Q. What are the common synthetic routes for Benzyl N-(1-carbamothioylpyrrolidin-3-yl)carbamate, and how can reaction conditions be optimized for higher yield?

Synthesis typically involves coupling a pyrrolidine derivative with a benzyl carbamate precursor. A key step is the introduction of the carbamothioyl group, which may require thiourea or thioisocyanate reagents under controlled pH (e.g., basic conditions to avoid side reactions). Optimization variables include:

  • Solvent choice : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity .
  • Catalysts : Lewis acids (e.g., ZnCl₂) or base catalysts (e.g., triethylamine) improve coupling efficiency .
  • Temperature : Reactions often proceed at 0–25°C to minimize decomposition .
    Yield improvements may require iterative adjustment of stoichiometry and purification via column chromatography or recrystallization.

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

  • NMR : 1H^1H- and 13C^{13}C-NMR confirm regiochemistry of the pyrrolidine and carbamate moieties. Aromatic protons (δ 7.2–7.4 ppm) and carbamate carbonyl (δ ~155 ppm) are diagnostic .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity, especially for chiral variants .

Advanced Research Questions

Q. How can X-ray crystallography resolve the stereochemistry of this compound?

  • Data Collection : Use SHELX (e.g., SHELXL-97) for structure refinement. High-resolution (<1.0 Å) data are critical for resolving chiral centers in the pyrrolidine ring .
  • ORTEP Visualization : Generate thermal ellipsoid plots to analyze bond lengths/angles and confirm the carbamothioyl group orientation .
  • Flack Parameter : Apply Flack’s η or x parameters to determine absolute configuration, particularly for enantiomeric pairs .

Q. How can contradictory biological activity data across studies be reconciled?

  • Dose-Response Analysis : Compare IC₅₀ values under standardized assay conditions (pH, temperature) to identify outliers .
  • Structural Analogues : Test derivatives (e.g., replacing benzyl with aryl groups) to isolate steric/electronic effects on activity .
  • Meta-Analysis : Use statistical tools (e.g., ANOVA) to account for variability in cell lines or enzymatic assays .

Q. What computational methods model the compound’s interaction with biological targets?

  • Docking Studies : Software like AutoDock Vina predicts binding modes to enzymes (e.g., proteases). Focus on hydrogen bonding between the carbamate carbonyl and active-site residues .
  • MD Simulations : GROMACS or AMBER simulate stability of ligand-receptor complexes over 100+ ns to validate docking results .

Q. How can enantiomerically pure forms of the compound be synthesized?

  • Chiral Catalysts : Use asymmetric catalysis (e.g., Ru-BINAP complexes) during pyrrolidine ring formation .
  • Chromatographic Resolution : Chiral HPLC with amylose-based columns separates enantiomers post-synthesis .
  • Crystallization : Diastereomeric salt formation with tartaric acid derivatives enriches enantiopurity .

Methodological Guidelines

Q. Designing Stability Studies Under Varied Conditions

  • pH Stability : Incubate the compound in buffers (pH 2–12) at 37°C for 24–72 hours. Monitor degradation via LC-MS .
  • Thermal Stability : Heat samples to 40–100°C and analyze decomposition products using TGA-DSC .

Q. Safe Handling and Storage Protocols

  • PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact .
  • Storage : Store in airtight containers at –20°C under inert gas (N₂ or Ar) to prevent hydrolysis/oxidation .

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